beta-Aminopropionitrile fumarate
Description
Historical Trajectory of Lathyrogenic Agents in Biomedical Science
The history of lathyrogenic agents is intrinsically linked to the disease lathyrism, a condition known since antiquity. nih.govtandfonline.com Records from ancient India and writings by Hippocrates in ancient Greece describe neurological disorders resulting from the consumption of legumes from the Lathyrus genus. iiab.mewikipedia.org Historically, lathyrism has been a disease of poverty and famine, occurring when populations are forced to rely on Lathyrus species, such as the grass pea (Lathyrus sativus), as a primary food source. iiab.meresearchgate.net Notable epidemics have been documented throughout history, including in Spain after its Civil War and in a concentration camp during World War II. nih.goviiab.me
Biomedical science has identified distinct forms of lathyrism, each caused by a different toxin affecting different body systems. wikipedia.org Neurolathyrism, characterized by spastic paralysis of the lower limbs, is caused by the neurotoxin oxalyldiaminopropionic acid (ODAP) found in legumes like Lathyrus sativus. wikipedia.orgresearchgate.net
In contrast, the focus of this article, beta-aminopropionitrile (BAPN), is the causative agent of osteolathyrism and angiolathyrism. iiab.mewikipedia.org BAPN is found in the seeds of the sweet pea, Lathyrus odoratus. iiab.meelsevierpure.com Unlike neurolathyrism, osteolathyrism does not affect the nervous system but instead targets connective tissues, leading to skeletal deformities, hernias, and aortic dissection. iiab.me This distinction was crucial for researchers, as it isolated BAPN as a specific tool to study the biochemistry of connective tissue, separate from the neurotoxic effects of other lathyrogens. elsevierpure.com The discovery that BAPN induces these specific pathological changes in bone and blood vessels paved the way for its use as an experimental tool to understand the processes of collagen and elastin (B1584352) formation. iiab.meelsevierpure.com
Table 1: Types of Lathyrism and Associated Toxins
| Type of Lathyrism | Primary Toxin | Source Example | Tissues Affected |
|---|---|---|---|
| Neurolathyrism | Oxalyldiaminopropionic acid (ODAP) | Lathyrus sativus (Grass Pea) | Nervous System (Motor Neurons) |
| Osteolathyrism | beta-Aminopropionitrile (BAPN) | Lathyrus odoratus (Sweet Pea) | Connective Tissues (Bones) |
Foundational Role of Lysyl Oxidase Inhibition in Extracellular Matrix Biology Research
The scientific significance of beta-aminopropionitrile fumarate (B1241708) stems from its specific mechanism of action: the irreversible inhibition of lysyl oxidase (LOX). medchemexpress.complos.org LOX is a copper-dependent enzyme that plays an indispensable role in the biology of the extracellular matrix (ECM), the intricate network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.govwikipedia.org
The primary function of LOX is to catalyze the final step in the formation of mature collagen and elastin fibers. pnas.orgnih.gov It does this by oxidatively deaminating the ε-amino group of specific lysine (B10760008) and hydroxylysine residues within tropocollagen and tropoelastin molecules. nih.govnih.gov This process creates highly reactive aldehyde groups, which then spontaneously form covalent cross-links between adjacent molecules. wikipedia.orgnih.gov These cross-links are essential for the tensile strength, stability, and structural integrity of collagen and elastic fibers, which are fundamental components of all connective tissues. pnas.orgnih.gov The LOX family of enzymes actually includes five members (LOX and LOXL1-4), all of which contribute to ECM stabilization. nih.govnih.gov
By inhibiting LOX, BAPN effectively blocks this crucial cross-linking process. glpbio.comcapes.gov.br This inhibition has profound effects on the mechanical properties and structure of connective tissues. In academic research, BAPN became an invaluable chemical tool to induce experimental models of diseases involving weakened connective tissue, such as aortic aneurysms. oup.com It allows researchers to study the consequences of defective collagen and elastin maturation and the subsequent pathological remodeling of the ECM. nih.govnih.gov For instance, studies have shown that inhibiting LOX with BAPN leads to irregularly shaped collagen fibrils and halts the mechanical development of tissues. nih.gov
The application of BAPN in research extends to various fields. It has been used to investigate:
Tissue Remodeling and Fibrosis: By modulating collagen deposition and cross-linking, BAPN helps in studying fibrotic diseases where excessive ECM accumulation occurs. biologists.comnih.gov
Cancer Research: Increased LOX expression has been linked to tumor progression and metastasis. plos.orgnih.gov BAPN is used to probe the role of LOX in creating a stiff microenvironment that can promote cancer cell invasion. nih.govnih.gov Studies have shown BAPN can diminish the metastatic potential of circulating breast cancer cells in preclinical models. plos.org
Angiogenesis: LOX is involved in the remodeling of the basement membrane of blood vessels, and BAPN has been shown to impede angiogenesis in vitro. spandidos-publications.com
Table 2: Research Applications of Beta-Aminopropionitrile (BAPN) as a Lysyl Oxidase (LOX) Inhibitor
| Research Area | Model/System | Observed Effect of BAPN | Research Insight |
|---|---|---|---|
| Extracellular Matrix Biology | In vitro osteoblast cultures | Increased collagen D-spacing; decreased mature cross-links. nih.gov | Demonstrates direct effect of LOX inhibition on collagen morphology and maturation. nih.gov |
| Cardiovascular Disease | Mouse model of thoracic aortic aneurysm | Induction of thoracic aortic dissection. medchemexpress.comoup.com | Models sporadic aortic disease by disrupting ECM integrity. oup.com |
| Obesity & Metabolism | Diet-induced obese rats | Reduced adipose tissue fibrosis and body weight gain; improved metabolic profile. biologists.comnih.gov | Highlights the role of LOX in adipose tissue remodeling and obesity-related complications. biologists.com |
| Cancer Metastasis | Mouse model with human breast cancer cells | Reduced frequency of metastases in soft tissue and skeletal sites. plos.org | Suggests LOX is important for tissue colonization by circulating tumor cells. plos.org |
| Angiogenesis | Human umbilical vein endothelial cells (HUVECs) | Hampered angiogenesis and migration in vitro. spandidos-publications.com | Indicates LOX activity is involved in the formation of new blood vessels. spandidos-publications.com |
Structure
2D Structure
Properties
CAS No. |
1119-28-4 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-aminopropanenitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |
InChI Key |
NYPGBHKJFKQTIY-TYYBGVCCSA-N |
SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C(CN)C#N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
Other CAS No. |
1119-28-4 352-96-5 |
Related CAS |
2079-89-2 352-96-5 1119-28-4 (Parent) 110-17-8 (Parent) 151-18-8 (Parent) 2079-89-2 (fumarate[2:1]) 352-96-5 (fumarate [1:1]) |
Synonyms |
BAPN fumarate beta-aminopropionitrile fumarate beta-aminopropionitrile fumarate (1:1) beta-aminopropionitrile fumarate (2:1) beta-aminopropionitryl-fumarate |
Origin of Product |
United States |
Molecular Mechanisms and Enzymatic Interactions of Beta Aminopropionitrile Fumarate
Lysyl Oxidase Inhibition Specificity and Dynamics
Beta-aminopropionitrile is recognized as a specific, irreversible inhibitor of lysyl oxidase (LOX). plos.orgnih.govmedchemexpress.com It primarily targets the active site of LOX and its isoenzymes, known as lysyl oxidase-like (LOXL) proteins. medchemexpress.comglpbio.com The interaction is complex, beginning with a competitive binding at the enzyme's active site and progressing to an irreversible inactivation. nih.gov
Irreversible Binding to Lysyl Oxidase Active Site
The inhibitory action of BAPN is characterized by its time- and temperature-dependent irreversible binding to the lysyl oxidase active site. nih.gov This process prevents the enzyme from carrying out its normal catalytic function. nih.gov The initial interaction between BAPN and aortic lysyl oxidase is competitive with the enzyme's natural substrates, such as elastin (B1584352) or alkyl amines. nih.gov Following this initial binding, a covalent bond is formed between BAPN and the enzyme. nih.govencyclopedia.pub
Research has shown that this covalent binding occurs without the elimination of the nitrile group from the BAPN molecule. nih.govencyclopedia.pub The proposed mechanism suggests that the enzyme facilitates a proton abstraction from the beta-carbon of BAPN, leading to the formation of a ketenimine intermediate. This highly reactive intermediate then covalently bonds with a nucleophilic residue within the enzyme's active site, resulting in its irreversible inactivation. nih.gov Studies using radiolabeled BAPN have confirmed that the entire molecule binds to the enzyme. nih.gov The interaction does not significantly alter the copper content of the enzyme, which is a critical cofactor for its catalytic activity. nih.govencyclopedia.pub
Differential Effects on Lysyl Oxidase-Like Isoenzymes (LOXL)
The lysyl oxidase family consists of five members in mammals: LOX and four related proteins, LOXL1, LOXL2, LOXL3, and LOXL4. researchgate.net While BAPN is often described as a pan-LOX inhibitor, there is evidence of differential effects across the various isoenzymes. nih.gov
BAPN demonstrates potent, irreversible inhibition of LOX, LOXL1, and LOXL4. researchgate.net However, some studies have reported that the catalytic activity of LOXL2 is not inhibited by BAPN. researchgate.net In contrast, other research indicates that BAPN does inhibit LOXL2, albeit with different potency compared to its effect on LOX. glpbio.comencyclopedia.pub For instance, one study reported a pIC50 value (a measure of inhibitor potency) of 6.4 ± 0.1 for BAPN against LOXL2. encyclopedia.pub Another study showed a 6-fold difference in selectivity between LOXL2 and LOX, indicating that BAPN is relatively non-selective. nih.gov
This discrepancy in findings may be attributable to different experimental conditions, such as the source of the enzyme and the assay used. Nevertheless, it is clear that BAPN's inhibitory profile is not uniform across all LOX family members, suggesting that the structural and functional nuances of each isoenzyme's active site influence their interaction with the inhibitor.
Impact on Collagen Cross-Linking Enzymology
The primary function of lysyl oxidase in collagen biogenesis is to initiate the formation of covalent cross-links, which are essential for the tensile strength and stability of collagen fibrils. By inhibiting LOX, BAPN directly disrupts this critical process, leading to significant alterations in the structure and mechanical properties of collagen. nih.gov
Prevention of Aldehyde Intermediate Formation in Collagen Biogenesis
The first step in collagen cross-linking is the LOX-catalyzed oxidative deamination of specific lysine (B10760008) and hydroxylysine residues in collagen molecules. nih.govresearchgate.net This reaction converts the ε-amino groups of these residues into reactive aldehyde groups, known as allysine (B42369) and hydroxyallysine. nih.govresearchgate.net These aldehyde intermediates are the precursors to both immature and mature collagen cross-links.
BAPN's irreversible binding to the LOX active site directly prevents this initial enzymatic step. nih.govresearchgate.net By blocking the catalytic activity of LOX, BAPN effectively halts the formation of these essential aldehyde intermediates. researchgate.netplos.org This reduction in aldehyde formation is a direct consequence of LOX inhibition and is the primary mechanism by which BAPN disrupts collagen cross-linking. nih.govplos.org
Attenuation of Mature Collagen Cross-Link Generation
The aldehyde intermediates, once formed, spontaneously react with other lysine, hydroxylysine, or aldehyde residues on adjacent collagen molecules to form cross-links. These cross-links undergo a series of maturation steps, eventually forming stable, trivalent cross-links such as pyridinoline (B42742) and deoxypyridinoline (B1589748). plos.org These mature cross-links are crucial for the long-term stability and mechanical integrity of collagen fibers.
Treatment with BAPN leads to a significant reduction in the quantity of mature collagen cross-links. nih.govnih.gov Studies have demonstrated a marked decrease in pyridinoline levels in tissues treated with BAPN. nih.govplos.org For example, one study reported a 49% decrease in pyridinoline content in the aorta of rats treated with BAPN. nih.gov This attenuation of mature cross-link generation is a direct downstream effect of the reduced availability of aldehyde precursors due to LOX inhibition. nih.gov
Influence on Immature Collagen Cross-Link Maturation Pathways
Immature collagen cross-links are divalent structures, such as dehydrodihydroxylysinonorleucine (DHLNL) and dehydrohydroxylysinonorleucine (HLNL), that form prior to the mature, trivalent cross-links. plos.org The effect of BAPN on these immature cross-links and their maturation is a key aspect of its mechanism.
Research has shown that BAPN treatment leads to a dose-dependent decrease in the levels of immature cross-links like DHLNL and HLNL. plos.org In some in vitro studies, these immature cross-links became undetectable at higher concentrations of BAPN. plos.orgresearchgate.net Interestingly, some studies have found that while mature cross-links are significantly reduced, the peak area corresponding to immature cross-links may not be statistically different from controls, especially at lower BAPN concentrations. nih.gov This suggests that at these concentrations, BAPN may not completely inhibit all LOX activity, allowing for the formation of some immature cross-links. However, it effectively prevents the subsequent maturation of these divalent cross-links into the more stable trivalent forms. nih.gov This leads to a decrease in the ratio of mature to immature cross-links, a key indicator of altered collagen maturation. nih.govresearchgate.net
The following table summarizes the effects of BAPN on various collagen cross-links as reported in a study on MC3T3-E1 cells:
| BAPN Concentration | Divalent DHLNL & HLNL Levels | Trivalent Pyridinoline Levels |
| Control | Detectable | Detectable |
| 0.5 mM | Decreased | Significantly Decreased |
| 1.0 mM | Not Detectable | Not Detectable |
| 2.0 mM | Not Detectable | Not Detectable |
| Data adapted from a study on MC3T3-E1 cells. plos.org |
This comprehensive inhibition of the collagen cross-linking cascade at multiple stages underscores the profound impact of beta-aminopropionitrile fumarate (B1241708) on the structural integrity of collagen-rich tissues.
Effects on Elastin Fibrogenesis and Cross-Linking
Beta-aminopropionitrile (BAPN), typically used as its fumarate salt for stability and delivery in experimental settings, exerts profound effects on the formation and maturation of elastin fibers. Its primary mechanism of action is the irreversible inhibition of lysyl oxidase (LOX), a critical enzyme in the biogenesis of the extracellular matrix. biologists.complos.orgresearchgate.net This inhibition disrupts the normal process of elastin fibrogenesis, leading to the formation of structurally and mechanically compromised elastic tissues. The consequences of this interference are multifaceted, affecting the covalent cross-linking of elastin, the aggregation of its precursor, and its interactions with other matrix components.
Disruption of Desmosine (B133005) Cross-Link Formation in Elastin
The hallmark of mature, functional elastin is its extensive cross-linking, which provides the rubber-like elasticity essential for tissues like the aorta, lungs, and skin. These cross-links are formed through the enzymatic action of lysyl oxidase (LOX). researchgate.net BAPN is a well-established, specific, and irreversible inhibitor of the LOX enzyme family. plos.orgnih.govplos.org It functions as a suicide inhibitor, binding covalently to the active site of LOX and rendering it permanently inactive. plos.org
The LOX-mediated process begins with the oxidative deamination of the epsilon-amino groups of specific lysine residues in tropoelastin, the soluble precursor of elastin. nih.govnih.gov This reaction converts lysine residues into highly reactive aldehydes, known as allysines. Four of these modified lysine residues (three allysines and one unmodified lysine) then spontaneously condense to form the unique, tetra-functional amino acid structures known as desmosine and isodesmosine (B1214917). These desmosine cross-links are responsible for covalently locking tropoelastin molecules together, forming an insoluble, stable, and highly elastic polymer network. nih.govnih.gov
By inhibiting LOX, BAPN directly prevents the initial enzymatic step of aldehyde formation. plos.org Without the creation of allysine residues, the subsequent condensation reactions to form desmosine and isodesmosine cannot occur. nih.gov This leads to a significant reduction in the cross-link density of newly synthesized elastin, a condition known as lathyrism. nih.govnih.gov The resulting elastin fibers lack the necessary covalent bonds to maintain their structural integrity and mechanical resilience. While some studies in mature animals have shown that short-term BAPN administration may not significantly reduce the content of pre-existing desmosine, its effect on the formation of new elastin is dramatic and well-documented in developmental models. nih.govnih.gov
| Research Finding | Organism/Model | Key Outcome of BAPN Treatment | Citation |
| Inhibition of LOX prevents desmosine cross-link formation. | Chick Aorta | Induced production of abnormal elastin fibers. | nih.gov |
| Irreversible binding to LOX active site blocks aldehyde formation. | In Vitro (Osteoblasts) | Reduced maturation of cross-links, preventing formation of trivalent hydroxylysylpyridinoline (HP). | plos.org |
| BAPN is a classical inhibitor of lysyl oxidase. | Chick Aorta | Tropoelastin molecules aggregated into abnormal protuberances. | nih.gov |
| LOX initiates cross-linkage in elastin and collagen. | Experimental Models | Causes lathyrism by inhibiting the enzyme. | nih.gov |
Modulation of Tropoelastin Aggregation and Polymerization Processes
The assembly of elastin is a hierarchical process that begins with the synthesis and secretion of tropoelastin monomers. nih.gov These monomers then undergo a process of coacervation and aggregation near the cell surface, aligning on a scaffold of microfibrils before being enzymatically cross-linked by LOX into the final insoluble elastin polymer. nih.gov The inhibition of LOX by beta-aminopropionitrile fumarate fundamentally alters this assembly line.
In the presence of BAPN, tropoelastin is still synthesized and secreted by the cell. However, because the cross-linking process is blocked, there is a significant accumulation of soluble tropoelastin and its fragments in the extracellular space. nih.gov Research using neonatal rat aortic smooth muscle cell cultures has shown that this accumulation of tropoelastin moieties can trigger a negative feedback loop, leading to a downregulation of the steady-state levels of elastin mRNA. nih.gov
Furthermore, the lack of LOX activity results in disordered and abnormal aggregation of tropoelastin. In studies on chick aortas, BAPN treatment led to the formation of irregular, protuberant aggregates of elastin on the surface of existing elastic fibers, rather than the smooth, continuous fibers seen in normal development. nih.gov This contrasts with the effects of other cross-linking inhibitors like penicillamine (B1679230), which chelates tropoelastin precursors but allows for the formation of fibers that appear ultrastructurally normal, suggesting that while desmosine cross-links are vital for stability, the enzymatic action of LOX itself may play a role in guiding the orderly polymerization of tropoelastin molecules into functional fibers. nih.gov The absence of this enzymatic guidance under BAPN treatment results in a disorganized, functionally impaired matrix. nih.gov
Interplay with Matrix Proteoglycans in Elastin Deposition
Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. They are ubiquitous components of the extracellular matrix, involved in tissue hydration, cell signaling, and structural organization. In normal elastic tissue, the interaction between elastin and proteoglycans is highly regulated.
However, in lathyritic tissue induced by BAPN, this relationship is markedly altered. Cytochemical studies have revealed that the poorly cross-linked, abnormal elastin deposited during BAPN treatment is heavily permeated by proteoglycans. nih.govnih.gov This is a stark contrast to normal elastin or the elastin formed in the presence of penicillamine, which is largely free of internal proteoglycans. nih.gov
The specific proteoglycans found to be associated with this lathyritic elastin are primarily dermatan and heparan sulfates. nih.gov It is hypothesized that the epsilon-amino groups of lysine residues on tropoelastin, which are normally consumed by the LOX-mediated cross-linking process, become available for other interactions when LOX is inhibited by BAPN. nih.gov These available lysine residues may act as binding sites for the negatively charged GAG chains of proteoglycans, leading to their abnormal entrapment within the forming elastic fiber. nih.gov This aberrant association with proteoglycans further contributes to the structural disorganization of the elastic matrix and may physically hinder any residual, non-enzymatic alignment of tropoelastin molecules, exacerbating the pathological effects of BAPN on elastogenesis. nih.govnih.gov
| Finding on BAPN-Induced Elastin | Associated Proteoglycan/GAG | Observation | Citation |
| Abnormal elastin is permeated by proteoglycans. | Proteoglycans (general) | Proteoglycans observed inside lathyritic elastic fibers, appearing as lateral branches of matrix proteoglycans. | nih.govnih.gov |
| Specific GAGs identified within lathyritic elastin. | Dermatan Sulfate (B86663), Heparan Sulfate | These GAGs were specifically found associated with the poorly cross-linked elastin. | nih.gov |
| Proposed mechanism of interaction. | Epsilon-amino groups of tropoelastin | Unmodified lysine residues, due to LOX inhibition, may serve as binding sites for proteoglycans. | nih.gov |
In Vitro Research Methodologies and Cellular Level Findings
Cell Culture Models for Connective Tissue Studies
Cell culture models serve as a fundamental platform for studying the direct impact of BAPN on different cell types involved in connective tissue formation and disease.
In studies using osteoblast cultures, BAPN treatment has been shown to significantly alter the structure and morphology of collagen. nih.govplos.org By inhibiting lysyl oxidase, BAPN disrupts the enzymatic crosslinking of collagen fibrils. nih.govplos.org This leads to a notable increase in the D-spacing of collagen fibrils, indicating a change in their periodic banding pattern. nih.govplos.org Furthermore, BAPN treatment results in a decreased ratio of mature to immature collagen crosslinks, specifically reducing the formation of hydroxylysylpyridinoline (HP), a mature crosslink. nih.govplos.org Interestingly, while BAPN affects the physical structure of the collagen matrix, it does not appear to significantly alter the gene expression of type I collagen or lysyl oxidase itself at certain concentrations. nih.govplos.org Some studies have observed that BAPN treatment can lead to a more spherical shape in osteocytes, as opposed to the typical spindle shape, and can alter the radial elongation of osteocyte processes. researchgate.net
Table 1: Effects of beta-Aminopropionitrile (BAPN) on Osteoblast Cultures
| Parameter | Observation | Reference |
|---|---|---|
| Collagen D-spacing | Increased distribution towards higher values | nih.govplos.org |
| Mature/Immature Crosslink Ratio | Decreased | nih.govplos.org |
| Hydroxylysylpyridinoline (HP) Crosslinks | Reduced peak percent area | nih.govplos.org |
| Gene Expression (Type I Collagen, LOX) | No significant change at 0.25mM BAPN-fumarate | nih.govplos.org |
| Osteocyte Morphology | Change from spindle to sphere shape | researchgate.net |
| Osteocyte Processes | Radial elongation | researchgate.net |
Research on neonatal rat aortic smooth muscle cell cultures has revealed that BAPN influences elastin (B1584352) metabolism. The addition of BAPN leads to a decrease in the accumulation of insoluble elastin and a corresponding increase in tropoelastin in the culture medium. nih.gov This is attributed to the inhibition of lysyl oxidase, which prevents the crosslinking of tropoelastin into mature elastin fibers. nih.gov The resulting increase in tropoelastin fragments in the medium appears to trigger a feedback mechanism that downregulates the steady-state levels of elastin mRNA. nih.gov
In fibroblast cultures, BAPN has been shown to inhibit cell migration in a dose-dependent manner. nih.gov This effect on migration does not seem to be a result of general toxicity, as BAPN did not significantly inhibit proliferation or collagen and noncollagen protein synthesis at the concentrations tested. nih.gov These findings suggest that the modification of the collagen matrix by BAPN can directly impact fibroblast motility. nih.gov
BAPN has been identified as a potent inhibitor of invasion and migration in various cancer cell lines, including cervical carcinoma cells (HeLa and SiHa). spandidos-publications.com In hypoxic conditions, which often promote tumor progression, lysyl oxidase activity is typically increased. spandidos-publications.com BAPN treatment effectively blocks the hypoxia-induced morphological changes associated with the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell motility. spandidos-publications.com By inactivating LOX, BAPN significantly reduces the invasive and migratory capabilities of these cancer cells. spandidos-publications.comnih.gov This anti-invasive effect has also been observed in other cancer types, such as gastric cancer and hepatocellular carcinoma. nih.gov
Table 2: Effect of beta-Aminopropionitrile (BAPN) on Cervical Carcinoma Cell Invasion and Migration Under Hypoxia
| Cell Line | Treatment | Effect on Invasion | Effect on Migration | Reference |
|---|---|---|---|---|
| HeLa | Hypoxia + 500 μM BAPN | Significant reduction | Significant reduction | spandidos-publications.com |
| SiHa | Hypoxia + 500 μM BAPN | Significant reduction | Significant reduction | spandidos-publications.com |
In the context of liver fibrosis, where hepatic stellate cells (HSCs) are the primary producers of collagen, the inhibition of lysyl oxidase by BAPN has shown therapeutic potential. nih.gov BAPN administration has been found to suppress the accumulation of cross-linked collagens and attenuate markers of HSC activation. nih.gov While direct in vitro studies on BAPN's effect on HSC proliferation are limited in the provided search results, the overarching findings in liver fibrosis models point towards BAPN's ability to modulate the fibrogenic activity of these cells. nih.gov
Biochemical Assays for Enzyme Activity and Biomarker Quantification
A variety of biochemical assays are employed to quantify the effects of BAPN. Fluorometric assays are commonly used to measure lysyl oxidase activity by detecting the hydrogen peroxide produced during the enzymatic reaction. plos.orgsigmaaldrich.comspandidos-publications.com These assays provide a direct measure of LOX inhibition by BAPN. plos.orgspandidos-publications.com Quantification of biomarkers such as hydroxyproline (B1673980) is used to determine total and soluble collagen content, providing an indirect measure of collagen cross-linking. plos.org Furthermore, techniques like Fourier Transform Infrared Spectroscopy (FTIR) are utilized to analyze the secondary structure of collagen and assess the ratio of mature to immature crosslinks. nih.govplos.org
Measurement of Lysyl Oxidase Enzymatic Activity
Lysyl oxidase (LOX) activity is a crucial determinant of collagen and elastin cross-link formation. nih.gov Beta-aminopropionitrile (BAPN) is a well-established irreversible inhibitor of LOX, targeting the enzyme's active site. nih.govmedchemexpress.com In vitro studies consistently demonstrate that BAPN effectively reduces LOX activity. For instance, in matrices produced by MC3T3-E1 bone cells, treatment with BAPN significantly decreased LOX activity. plos.org
The inhibitory capacity is closely linked to the chemical structure of the aminonitrile. Research comparing various aminopropionitriles has shown that BAPN, a primary amine, is the most potent inhibitor. nih.gov Secondary amines like 3,3'-iminodipropionitrile (B89418) (IDPN) exhibit reversible inhibition, while compounds lacking a primary amino group show no significant inhibitory effect, underscoring the structural requirements for LOX inhibition. nih.gov
Table 1: In Vitro Inhibition of Lysyl Oxidase by Various Aminonitriles A summary of the inhibitory effects of different aminopropionitrile compounds on lysyl oxidase activity based on in vitro studies.
| Compound | Amine Type | Inhibition Type | Potency |
|---|---|---|---|
| beta-Aminopropionitrile (BAPN) | Primary | Irreversible | Most Potent |
| 3,3'-iminodipropionitrile (IDPN) | Secondary | Reversible | Slight |
| monomethylaminopropionitrile (MMAPN) | Secondary | Reversible | Not specified |
| 3,3'-dimethylaminopropionitrile (DMAPN) | Tertiary | None | No inhibition |
Quantitative Analysis of Collagen Cross-Links (e.g., Pyridinoline (B42742), Lysylpyridinoline, Pyrrole)
The inhibition of LOX by BAPN directly disrupts the formation of covalent cross-links that stabilize the collagen matrix. nih.gov LOX initiates this process by converting lysine (B10760008) and hydroxylysine residues into reactive aldehydes. nih.gov By blocking this initial step, BAPN prevents the subsequent formation of both immature divalent cross-links and mature trivalent cross-links. plos.orgnih.gov
Quantitative analyses of cell-derived matrices treated with BAPN reveal a significant, dose-dependent reduction in key cross-links. For example, in MC3T3-E1 cell cultures, BAPN treatment led to decreased levels of the divalent cross-links dehydrodihydroxylysinonorleucine (DHLNL) and dehydrohydroxylysinonorleucine (HLNL). plos.org At higher concentrations, these cross-links became undetectable. plos.org Similarly, the mature trivalent cross-link, pyridinoline, was also significantly reduced or eliminated depending on the BAPN concentration. plos.org Other studies have confirmed a reduction in pyridinoline and deoxypyridinoline (B1589748) cross-links following BAPN treatment. researchgate.net
Table 2: Effect of BAPN on Collagen Cross-Link Formation in MC3T3-E1 Cell Culture Quantitative changes in collagen cross-links following treatment with varying concentrations of beta-aminopropionitrile (BAPN).
| BAPN Concentration | Divalent DHLNL & HLNL Levels | Trivalent Pyridinoline Levels |
|---|---|---|
| Control (0 mM) | Clearly observable | Clearly observable |
| 0.5 mM | Decreased | Significantly decreased |
| 1.0 mM | Not detectable | Not detectable |
| 2.0 mM | Not detectable | Not detectable |
Source: Adapted from data in PLOS One, 2017. plos.org
Assessment of Collagenolytic Activity in Tissue Extracts
While the primary mechanism of BAPN is the inhibition of collagen cross-link formation, this action has consequences for the stability of the resulting matrix. A poorly cross-linked collagen matrix is inherently less stable and more susceptible to degradation. Though studies focusing specifically on measuring collagenolytic enzyme activity on BAPN-treated tissue extracts are not prominently featured in the reviewed literature, the resulting structural deficits imply increased susceptibility to enzymatic breakdown by collagenases. The inhibition of cross-linking prevents the formation of a robust, mature collagen network, which would logically render the fibers more accessible and vulnerable to proteolytic enzymes.
Advanced Structural and Spectroscopic Characterization Techniques
To understand the full impact of BAPN-induced LOX inhibition, researchers employ advanced imaging and spectroscopic methods. These techniques provide nanoscale and molecular-level insights into the altered structure and composition of collagen fibrils and the surrounding matrix.
Atomic Force Microscopy (AFM) for Collagen Fibril D-spacing and Nanostructure
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to characterize the surface and nanostructure of collagen fibrils. nih.govnih.gov A key feature of type I collagen fibrils is a characteristic banding pattern known as D-spacing or D-periodicity, which arises from the specific staggered arrangement of collagen molecules. nih.govcapes.gov.br
Studies using AFM to analyze collagen synthesized by osteoblasts in the presence of BAPN-fumarate have revealed significant changes to this nanostructure. nih.gov In vitro treatment with 0.25 mM BAPN-fumarate resulted in a statistically significant increase in the average D-spacing of collagen fibrils. nih.gov This alteration in the fundamental periodicity of the fibril demonstrates that the inhibition of enzymatic cross-linking directly affects the morphology and molecular packing of collagen at the nanoscale. nih.gov
Table 3: Effect of BAPN-fumarate on Collagen Fibril D-spacing Measured by AFM Comparison of the mean D-spacing of collagen fibrils synthesized by osteoblasts with and without BAPN treatment.
| Treatment Group | Mean D-spacing (nm) | Standard Deviation (nm) |
|---|---|---|
| Control | 66.4 | ± 0.4 |
| BAPN-treated (0.25 mM) | 67.1 | ± 0.4 |
Source: Adapted from data in PLOS One, 2016. nih.gov
Fourier Transform Infrared Spectroscopy (FTIR) for Collagen Molecular Composition
Fourier Transform Infrared Spectroscopy (FTIR) is a technique used to identify the chemical bonds and secondary structure of molecules, making it highly suitable for analyzing collagen. open.edunih.gov The FTIR spectrum of collagen displays characteristic peaks, including the Amide I, II, and III bands, which relate to its protein structure. open.eduresearchgate.net
FTIR has been effectively used to analyze the molecular changes in collagen following BAPN treatment, particularly concerning the ratio of mature to immature cross-links. nih.gov In a study on osteoblast cultures, treatment with 0.25 mM BAPN-fumarate caused a significant decrease in the mature to immature cross-link ratio. nih.gov This was driven by a reduction in the spectral peak area corresponding to the mature cross-link hydroxylysylpyridinoline (HP). nih.gov Interestingly, the peak area for immature cross-links was not significantly affected, suggesting that this concentration of BAPN was sufficient to prevent the maturation of cross-links but did not completely halt the initial enzymatic activity of LOX. nih.gov
Table 4: FTIR Analysis of Collagen Cross-Links After BAPN Treatment Changes in the spectral peak areas of mature and immature collagen cross-links following in vitro treatment with BAPN-fumarate.
| Spectral Peak | BAPN Treatment Effect | Conclusion |
|---|---|---|
| Mature Cross-links (HP) | Significant reduction in peak percent area | BAPN prevents the maturation of divalent immature cross-links to trivalent HP cross-links. nih.gov |
| Immature Cross-links | No statistical difference in peak percent area | The BAPN concentration did not inhibit the total amount of available lysyl oxidase enzyme. nih.gov |
Electron Microscopy for Ultrastructural Examination of Elastic Fibers
Electron microscopy provides high-magnification views of the ultrastructure of tissues, revealing the organization of cellular components and the extracellular matrix. While the prompt specifies elastic fibers, available research on BAPN's effects observed through electron microscopy has predominantly focused on collagen fibers.
Transmission electron microscopy (TEM) studies on tissues from animals treated with BAPN have shown significant alterations in the organization of the collagenous matrix. For example, in the tunica albuginea, BAPN administration resulted in collagen bundles that were loosely and irregularly arranged, with a reduction in the amount of ground substance compared to control tissues. researchgate.net These findings indicate that the lack of proper cross-linking disrupts the higher-order assembly and structural integrity of collagen fibers within the tissue.
Molecular Biology and Gene Expression Analysis
Beta-aminopropionitrile (BAPN), primarily known as an irreversible inhibitor of lysyl oxidase (LOX) activity, also exerts significant effects at the level of gene expression. In vitro studies using various cell models have been instrumental in elucidating the molecular mechanisms through which BAPN influences the expression of genes critical to extracellular matrix (ECM) homeostasis, metabolism, and cellular responses to hypoxia. These investigations reveal a complex regulatory network where the inhibition of enzymatic cross-linking initiates feedback loops and other signaling events that alter the transcriptional and translational landscape of the cell.
Transcriptional and Translational Effects on Type I Collagen
The expression of type I collagen, a primary structural protein of the ECM, is also modulated by BAPN, though, like LOX expression, the effects vary. Type I collagen is a heterotrimer composed of two α1 chains (encoded by COL1A1) and one α2 chain (COL1A2), and their expression is tightly coordinated. nih.gov
In vitro studies on osteoblasts have shown conflicting results regarding the transcriptional regulation of these genes. Research using a 0.25 mM concentration of BAPN-fumarate on osteoblasts reported no significant effect on the mRNA expression of either COL1A1 or COL1A2. nih.govnih.govresearchgate.net This implies that the inhibition of collagen cross-linking at this level does not trigger a feedback mechanism to alter collagen gene transcription in these cells. nih.gov
Conversely, a different study evaluating a range of BAPN dosages on osteoblasts found that concentrations greater than 0.25 mM led to an upregulation of both COL1A1 and COL1A2 genes. nih.gov In yet another study using MC3T3-E1 cells, the expression of Col1a2 remained unchanged with BAPN treatment. researchgate.netfigshare.com At the translational level, BAPN treatment has been shown to attenuate the increase in collagen I protein levels induced by profibrotic agents like leptin in cardiac myofibroblasts and vascular smooth muscle cells. nih.gov Functionally, the inhibition of LOX by BAPN disrupts the proper structural assembly of type I collagen fibers, as observed through techniques like second harmonic generation (SHG) imaging. researchgate.net
| Cell Type | BAPN Concentration | Effect on COL1A1/COL1A2 Gene Expression | Reference(s) |
| Osteoblasts | 0.25 mM | No significant change | nih.govnih.govresearchgate.net |
| Osteoblasts | >0.25 mM | Upregulated | nih.gov |
| MC3T3-E1 Osteoblasts | Not specified | Col1a2 expression did not change | researchgate.netfigshare.com |
| Cardiac Myofibroblasts / Vascular Smooth Muscle Cells | Not specified | Attenuated leptin-induced increase in Collagen I protein | nih.gov |
Modulation of Elastin mRNA Levels
The effect of BAPN on elastin gene expression appears to be driven by a negative feedback mechanism initiated by the accumulation of its soluble precursor, tropoelastin. In neonatal rat aortic smooth muscle cell cultures, the addition of BAPN inhibits LOX, which in turn prevents the cross-linking and insolubilization of tropoelastin. nih.gov
This leads to a significant increase in soluble tropoelastin and its fragments in the culture medium. The elevated levels of these soluble elastin moieties then act as a signal to downregulate the steady-state levels of elastin mRNA. nih.gov This finding indicates that the cell can sense the abundance of un-cross-linked elastin precursors and responds by reducing the transcription of the elastin gene to prevent excessive, non-functional protein production.
| Cell Type | BAPN Treatment | Observed Effect on Elastin mRNA | Underlying Mechanism | Reference(s) |
| Neonatal Rat Aortic Smooth Muscle Cells | Addition to culture | Decreased elastin mRNA levels | Increased soluble tropoelastin fragments lead to feedback downregulation | nih.gov |
Research on Metabolic Gene Expression (e.g., GLUT4, Adiponectin)
Beyond its effects on ECM components, BAPN has been shown to influence the expression of key genes involved in metabolism and insulin (B600854) sensitivity. Research using an in vitro model of insulin resistance in 3T3-L1 adipocytes, induced by tumor necrosis factor-alpha (TNFα), has provided significant insights.
In this model, TNFα treatment typically causes a reduction in the expression of glucose transporter 4 (GLUT4) and adiponectin, two critical proteins for glucose uptake and insulin sensitization. biologists.com It also increases the levels of suppressor of cytokine signaling 3 (SOCS3), a negative regulator of insulin signaling. biologists.com Treatment with BAPN was found to prevent these detrimental changes. biologists.commedchemexpress.com BAPN normalized the expression of GLUT4 and adiponectin and prevented the increase in SOCS3, consequently restoring insulin-stimulated glucose uptake in the cells. biologists.com These findings suggest that LOX activity and the resulting ECM stiffening play a role in the metabolic dysfunction associated with insulin resistance, and that BAPN can mitigate these effects at the gene expression level.
| Cell Model | Condition | Key Genes Studied | Effect of BAPN Treatment | Reference(s) |
| 3T3-L1 Adipocytes | TNFα-induced insulin resistance | GLUT4, Adiponectin, SOCS3 | Prevented the downregulation of GLUT4 and adiponectin; Prevented the increase in SOCS3 | biologists.commedchemexpress.com |
Investigation of Hypoxia-Inducible Factor (HIF) Pathways in Relation to Matrix Stiffening
Hypoxia-inducible factors (HIFs) are master transcriptional regulators of the cellular response to low oxygen. The HIF-1α pathway is particularly relevant to the action of BAPN, as LOX itself is a hypoxia-responsive gene, and its activity contributes to the matrix stiffening often seen in hypoxic microenvironments like tumors and fibrotic tissue. spandidos-publications.com
In vitro studies have begun to connect BAPN's effects to the HIF-1α pathway. In peritoneal macrophages, BAPN was shown to promote a shift towards glycolytic metabolism, a hallmark of the HIF-1α response. researchgate.net This metabolic reprogramming was linked to the activation of HIF-1α signaling. researchgate.net This is significant because HIF-1α activation in macrophages can trigger inflammation and extracellular matrix degradation. researchgate.net
Furthermore, research in human vascular smooth muscle cells (HUASMCs) demonstrated that intermittent hypoxia promotes the expression of LOX via HIF-1α. nih.gov While BAPN inhibits the activity of LOX, this finding establishes a direct regulatory link between the HIF pathway and the expression of BAPN's target enzyme. In cervical cancer cells, hypoxia upregulates LOX, and treatment with BAPN blocks the hypoxia-induced cellular changes, such as invasion and migration, that are associated with a stiffened matrix. spandidos-publications.com This indicates that by inhibiting LOX, BAPN can counteract some of the downstream functional consequences of HIF-1α activation.
| Cell Type | Context | Key Pathway | Effect of BAPN or its Target (LOX) | Reference(s) |
| Peritoneal Macrophages | Metabolic Reprogramming | HIF-1α Signaling | BAPN promotes metabolic changes linked to HIF-1α activation | researchgate.net |
| Human Vascular Smooth Muscle Cells | Intermittent Hypoxia | HIF-1α → LOX Expression | Intermittent hypoxia promotes LOX expression via HIF-1α | nih.gov |
| Cervical Cancer Cells (HeLa, SiHa) | Hypoxia-induced EMT | LOX-mediated effects | BAPN inhibits LOX activity, blocking hypoxia-induced invasion and migration | spandidos-publications.com |
In Vivo Animal Models and Tissue Specific Research Paradigms
Experimental Lathyrism Models
Experimental lathyrism induced by BAPN provides a valuable platform to understand the consequences of defective collagen and elastin (B1584352) cross-linking. wikipedia.orgtaylorandfrancis.com This condition, characterized by skeletal deformities and aortic aneurysms, mimics certain aspects of human diseases involving connective tissue disorders. wikipedia.orgwikipedia.org
Induction and Characterization of Lathyritic States in Rodents (e.g., Rats, Mice)
In rodents, lathyritic states are commonly induced through the administration of BAPN in their diet or drinking water, or via subcutaneous injections. nih.govnih.govnih.gov The resulting condition, known as osteolathyrism, primarily affects the skeletal and connective tissues. wikipedia.orgtaylorandfrancis.com
The characterization of lathyrism in these models involves a multi-faceted approach, encompassing the assessment of skeletal deformities, changes in the mechanical properties of tissues, and biochemical analysis of collagen. For instance, studies in rats have shown that BAPN administration leads to alterations in aortic and cutaneous connective tissues that are comparable to age-related changes in humans. nih.gov Furthermore, research has demonstrated that BAPN treatment in mice can induce thoracic aortic dissections. medchemexpress.com
Key findings from rodent models of lathyrism include:
Skeletal Deformities: BAPN has been shown to induce scoliosis and other skeletal deformities in rats. taylorandfrancis.com
Altered Tissue Mechanics: A significant reduction in the breaking strength of newly synthesized connective tissue has been observed in animals treated with BAPN. nih.gov
Increased Collagen Extractability: A hallmark of lathyrism is the increased solubility of collagen due to the inhibition of cross-linking, a phenomenon extensively documented in BAPN-treated animals. nih.gov
Table 1: Effects of BAPN-Induced Lathyrism in Rodent Models
| Species | Method of Induction | Observed Effects | Reference(s) |
| Rats | Diets containing sweet pea seeds (Lathyrus odoratus) or direct BAPN administration | Oral changes, scoliosis, aortic and cutaneous connective tissue alterations | taylorandfrancis.com, nih.gov |
| Mice | Subcutaneous injection or administration in drinking water | Reduced cortical bone fracture toughness and strength, thoracic aortic dissection | nih.gov, medchemexpress.com |
Comparative Studies with Diverse Lathyrogenic Agents (e.g., Penicillamine (B1679230), Diethyldithiocarbamate)
While BAPN is a potent and widely used lathyrogen, other compounds also exhibit lathyrogenic properties, albeit through potentially different mechanisms. Comparative studies involving these agents are crucial for elucidating the specific pathways involved in collagen cross-linking and the pathogenesis of lathyrism.
For example, studies have compared the effects of BAPN with agents like penicillamine and diethyldithiocarbamate (B1195824). Research on the combined effects of BAPN and diethyldithiocarbamate (DTC) in Xenopus embryos suggests that while both are osteolathyrogenic, they may act through different mechanisms. nih.gov This is supported by the observation that their combined effect was consistent with dose-addition, but the correlation was not high, and DTC alone showed a biphasic concentration-osteolathyrism curve. nih.gov
The hypothesis that lathyrogenic agents act by blocking carbonyl groups on the collagen molecule, thereby preventing essential cross-linking, has been investigated. nih.gov Studies have shown that the effects of various lathyrogens, including BAPN, can be reversed by the addition of carbonyl compounds like D-L-glyceraldehyde. nih.gov
Xenopus Development as a Model for Osteolathyrism and Notochord Morphology
The amphibian embryo, particularly Xenopus laevis, offers a valuable model system for studying early vertebrate development and the effects of substances like BAPN on skeletal formation and notochord morphology. cshlpress.comglycoforum.gr.jp The external and rapid development of Xenopus embryos allows for direct observation and manipulation. cshlpress.com
Research using Xenopus embryos has provided significant insights into osteolathyrism. Studies have evaluated the combined osteolathyritic effects of BAPN with other nitriles, such as aminoacetonitrile (B1212223) (AAN). nih.gov These experiments revealed that the combined effect of BAPN and AAN was greater than expected, suggesting they may induce osteolathyrism through at least partially different mechanisms. nih.gov This is further supported by the finding that copper sulfate (B86663) co-administration reduced the toxicity of BAPN but not AAN. nih.gov
Furthermore, the notochord, a key embryonic structure, is susceptible to the effects of lathyrogens. The study of notochord morphology in BAPN-treated Xenopus embryos provides a platform to understand the role of collagen and other extracellular matrix components in the development and integrity of this crucial structure.
Skeletal System and Bone Biology Research
The inhibition of collagen cross-linking by BAPN has profound effects on the skeletal system, making it an invaluable tool for research in bone biology. These studies focus on understanding the relationship between collagen integrity, bone mechanical properties, and bone cell function.
Correlation of Collagen Cross-Link Maturity with Bone Fracture Toughness and Strength
A critical area of investigation is the direct relationship between the maturity of collagen cross-links and the mechanical competence of bone. BAPN-induced lathyrism provides a dose-controlled model to systematically study this correlation.
Research in growing mice has shown that BAPN treatment significantly reduces cortical bone fracture toughness and strength, which correlates with a decrease in pyridinoline (B42742) cross-link content. nih.gov Specifically, ratios reflecting the relative maturity of cross-links were found to be positive regressors of fracture toughness. nih.gov This indicates that not just the quantity, but the quality and maturity of collagen cross-links are crucial for the ability of bone to resist fracture. nih.gov
Table 2: Correlation of Collagen Cross-Link Parameters with Bone Mechanical Properties in BAPN-Treated Mice
| Mechanical Property | Correlating Cross-Link Parameter | Correlation Type | Reference(s) |
| Instability Fracture Toughness | Mature/immature cross-link ratio (HP/[DHLNL+HLNL]) | Positive | nih.gov |
| Tissue Strength | Mature pyridinoline cross-links (LP and HP) | Positive | nih.gov, nih.gov |
Alterations in Bone Collagen Nanostructure and Morphology
In vitro studies using osteoblasts have demonstrated that BAPN treatment affects the morphology of newly produced collagen. nih.gov Atomic force microscopy (AFM) has revealed that collagen fibrils produced in the presence of BAPN exhibit an increased D-spacing distribution, indicating an alteration in the periodic banding pattern of the fibrils. nih.gov This suggests that the inhibition of enzymatic cross-linking by BAPN directly impacts the self-assembly and packing of collagen molecules. nih.gov
Furthermore, BAPN treatment has been shown to decrease the ratio of mature to immature collagen cross-links in vitro, specifically reducing the peak area of the mature cross-link hydroxylysylpyridinoline (HP). nih.gov Interestingly, in vivo studies in mice have shown a shift toward lower D-spacing values in mineralized bone collagen with BAPN treatment, highlighting the complex interplay between cross-link formation, collagen synthesis, and mineralization in determining the final collagen nanostructure. nih.gov Histological analysis of BAPN-treated mice revealed thinner trabeculae and reduced collagen content in the proximal tibiae. nih.gov
Impact on Bone Material Properties and Mechanical Responses
The administration of beta-aminopropionitrile has been shown to significantly alter the material properties and mechanical responses of bone in animal models. nih.gov In vivo studies on rats treated with BAPN revealed a noteworthy 44% decrease in bone stiffness and a 47% increase in bone deformation to failure when compared to control groups. nih.gov This indicates that the bone becomes less rigid and more pliable under the influence of the compound. Furthermore, a 5% decrease in bone ash was observed in the treated group, suggesting that the impairment of collagen cross-linking by BAPN indirectly affects bone-matrix mineralization. nih.gov
| Parameter | Effect of BAPN Treatment | Reference |
|---|---|---|
| Bone Stiffness | 44% decrease | nih.gov |
| Bone Deformation to Failure | 47% increase | nih.gov |
| Bone Ash | 5% decrease | nih.gov |
| Bone Volume Fraction (BV/TV) | Significant decrease | researchgate.net |
| Trabecular Thickness (Tb.Th) | Significant decrease | researchgate.net |
| Bone Surface Ratio (BS/BV) | Increase | researchgate.net |
| Trabecular Separation (Tb.Sp) | Increase | researchgate.net |
Cardiovascular System and Vascular Pathologies
Beta-aminopropionitrile fumarate (B1241708) has been extensively used to induce vascular pathologies in animal models, particularly aortic aneurysms and dissections, providing a platform to study the underlying mechanisms of these life-threatening conditions. nih.govresearchgate.net
Development of Animal Models for Aortic Dissecting Aneurysm (e.g., C57BL/6 Mice)
The administration of BAPN to C57BL/6 mice has proven to be a reliable method for inducing thoracic aortic dissection (TAD). nih.gov In one study, treating these mice with BAPN alone resulted in an 87% incidence of TAD, with 37% of the animals succumbing to rupture of the aortic dissection. nih.gov The combination of BAPN with angiotensin II, a potent vasoconstrictor, induced the formation of aortic dissections in 100% of the mice. nih.gov This model has been crucial for investigating the pathological processes involved in TAD and for exploring potential therapeutic targets. nih.gov The susceptibility to BAPN-induced aortopathies can vary between different mouse strains. nih.gov
Morphological Changes in Aortic Wall (Tunica Media Thickening, Fiber Irregularity, Necrosis)
BAPN administration leads to significant morphological changes in the aortic wall. Histological studies of BAPN-treated rats have shown an increase in the thickness of the tunica media, the middle layer of the aorta. researchgate.net Furthermore, the elastic fibers within the aortic wall exhibit irregularity and fragmentation, which are hallmarks of aortic dissection. nih.gov In severe cases, necrosis, or cell death, can be observed within the aortic wall. Studies in mice have demonstrated that BAPN-induced aortic pathology is characterized by luminal dilatation and disruption of elastic fibers throughout the media in the ascending aorta. nih.govbiorxiv.orgnih.govahajournals.org The descending thoracic aorta, in contrast, frequently exhibits dissections with the formation of a false lumen. nih.govbiorxiv.orgnih.govahajournals.org
Research on Atheromatosis Development and Aortic Cholesterol Levels
While the primary focus of BAPN-induced vascular pathology has been on aneurysms and dissections, some research has touched upon its potential role in atheromatosis, the formation of fatty plaques in the arteries. However, the direct link between BAPN and the development of atheromas or changes in aortic cholesterol levels is not as well-established as its effects on the structural integrity of the aortic wall. Further research is needed to fully elucidate the impact of BAPN on these aspects of cardiovascular disease.
Ocular Connective Tissue and Scarring Research
The inhibitory effect of beta-aminopropionitrile on collagen cross-linking has also been harnessed to study and modulate wound healing and scarring in ocular tissues.
Models of Conjunctival Scarring and Fibrosis Prevention
In the context of ocular research, BAPN has been investigated for its potential to control collagen maturation and its complications during healing. nih.gov In a rabbit model of corneal wounds, topical application of BAPN resulted in significantly less tensile strength in the treated eyes compared to controls in eight out of nine rabbits. nih.gov This finding suggests that by inhibiting collagen cross-linking, BAPN can modulate the scarring process. This has important implications for all areas of ocular surgery and injury where controlling fibrosis is desirable.
| Study Group | Outcome | Reference |
|---|---|---|
| BAPN-Treated Eyes | Significantly less corneal wound tensile strength | nih.gov |
| Control Eyes | Normal corneal wound tensile strength | nih.gov |
Histological Evaluation of Scar Tissue Remodeling Processes
The administration of beta-aminopropionitrile has been shown to significantly alter the histological characteristics of healing skin wounds and scar tissue. In rat models, topical application of BAPN to incision wounds leads to a reduction in the breaking strength of the scar. nih.gov Histological analysis of these tissues reveals a less organized and more immature collagen fiber network compared to untreated controls. The inhibition of lysyl oxidase by BAPN prevents the normal maturation and stabilization of collagen, resulting in a scar that is mechanically weaker. nih.govnih.gov
Furthermore, studies have shown that in tissues treated with BAPN, there is an altered alignment of collagenous fibers and impaired matrix maturation. researchgate.net While the quantity of collagen may not be significantly affected, its structural integrity is compromised. researchgate.net This is a critical finding as the strength and function of scar tissue are highly dependent on the proper organization and cross-linking of collagen fibrils. Research has also indicated that BAPN can inhibit the proliferation of cultured human hypertrophic scar fibroblasts, suggesting a potential role in modulating the cellular aspects of scar formation. nih.gov
Granuloma Tissue Formation and Fibrosis Research
Granulomas, organized collections of immune cells, are a hallmark of chronic inflammation and are often associated with extensive fibrosis. The study of granuloma formation in animal models provides a window into the processes of tissue fibrosis. The use of BAPN in these models has been instrumental in elucidating the role of collagen cross-linking in the development and maturation of fibrotic tissue.
Inhibition of Collagen Polymerization During Granuloma Development
In vivo studies using polyvinyl alcohol sponge-induced granulomas in rats have demonstrated that BAPN effectively inhibits collagen polymerization within the developing granulomatous tissue. nih.gov When administered topically, BAPN penetrates the granuloma and reduces the extent of collagen cross-linking. nih.gov This inhibition of polymerization leads to the formation of a more soluble and less stable collagen matrix within the granuloma. nih.gov The consequence of this is a structurally weaker and less organized fibrotic tissue.
Biochemical Analysis of Granuloma Tissue (e.g., Collagen Solubility, Aldehyde Content, Alpha/Beta Ratio)
Biochemical analysis of granuloma tissue from BAPN-treated animals reveals significant alterations in collagen characteristics. A key finding is the increased solubility of collagen in various extracting solutions, such as urea (B33335) or thiocyanate. nih.gov This increased solubility is a direct consequence of the reduced number of stable intermolecular cross-links.
The inhibition of lysyl oxidase by BAPN leads to a decrease in the aldehyde content of the collagen molecules. nih.gov These aldehydes are essential for the formation of both intramolecular and intermolecular cross-links. Consequently, there is a shift in the ratio of collagen alpha and beta chains. Electrophoretic analysis shows an inhibition of the formation of β-chains (dimers of alpha chains) and γ-chains (trimers of alpha chains) in the presence of BAPN. researchgate.net This results in a higher proportion of single alpha chains, indicative of impaired collagen polymerization. researchgate.net
| Parameter | Effect of Beta-Aminopropionitrile Fumarate | Reference |
| Collagen Solubility | Increased | nih.gov |
| Aldehyde Content | Decreased | nih.gov |
| Beta (β) and Gamma (γ) Chain Formation | Inhibited | researchgate.net |
Cartilage Research and Collagenolytic Activity
The integrity of articular cartilage is heavily reliant on the highly organized and cross-linked collagen network. The use of BAPN to induce experimental lathyrism has provided significant insights into the role of collagen in cartilage health and disease.
Increased Collagenolytic Activity in Experimental Lathyrism Models
Studies in rats with lathyrism induced by this compound have shown a significant increase in collagenolytic activity in both skin and joint cartilage compared to control animals. nih.gov This elevated collagenase activity appears to be derived from the tissue itself rather than from infiltrating inflammatory cells. nih.gov The increased breakdown of collagen may be a compensatory mechanism in response to the accumulation of poorly cross-linked collagen or a direct effect of the altered matrix on chondrocyte metabolism.
Implications for Pathogenesis in Bone Diseases Models
The findings from BAPN-induced lathyrism have important implications for understanding the pathogenesis of various bone diseases. The inhibition of collagen cross-linking by BAPN leads to a cascade of events that mimic certain aspects of skeletal pathologies. nih.gov
In mouse models, BAPN administration results in a significant decrease in bone volume fraction and trabecular thickness, along with an increase in trabecular separation. nih.gov Histological examination reveals thinner trabeculae and reduced collagen content. nih.gov These structural changes occur without a significant alteration in bone mineral density, highlighting the critical role of the organic matrix, specifically collagen cross-linking, in maintaining bone quality and strength. nih.gov The altered bone microstructure and impaired osteogenesis observed in these models suggest that disruptions in collagen cross-linking could be a key pathological mechanism in skeletal diseases. nih.gov Furthermore, research has shown that BAPN treatment can lead to a reduction in the expression of key osteogenic genes. nih.gov
| Research Area | Key Findings with this compound | Reference |
| Cartilage | Increased collagenolytic activity in lathyritic cartilage. | nih.gov |
| Bone | Decreased bone volume and trabecular thickness. | nih.gov |
| Thinner trabeculae and reduced collagen content. | nih.gov | |
| Impaired osteogenesis. | nih.gov |
Tendon Healing and Remodeling Studies
The use of this compound in tendon healing research, especially in equine models, has provided significant insights into the biomechanics and cellular processes of tissue repair.
Influence on Scar Remodeling and Collagen Maturation in Equine Tendons
In equine medicine, this compound has been investigated for its potential to improve the quality of tendon repair following injuries such as "bowed" tendons in the superficial digital flexor tendon. thehorse.com Severe tendon injuries in horses typically result in the formation of scar tissue composed of randomly aligned and cross-linked collagen fibers, leading to a weaker and less functional tendon. thehorse.com By inhibiting the cross-linking of newly formed collagen, this compound allows for a more parallel alignment of collagen fibers, which is more akin to the natural structure of healthy tendon tissue. thehorse.com
However, research has also highlighted the complex effects of this compound on tendon metabolism. In vitro studies on equine tendon explants have shown that BAPN can suppress both protein and collagen synthesis. nih.gov This treatment also led to alterations in tenocyte morphology, with cells becoming large and round with eccentric nuclei, and a decreased density of collagen fibers. nih.gov These findings suggest that while BAPN can influence the organization of scar tissue, it may also impair healing at a cellular level by reducing the production of new collagen and potentially increasing the degradation of the existing matrix. nih.gov The resulting decrease in cross-linking, combined with a potential reduction in collagen content, may transiently weaken the healing tendon. nih.gov
Studies using ultrasonography to evaluate tendon remodeling have shown that treatment with this compound can lead to a significant decrease in the cross-sectional area of the injured tendon and an improved fiber alignment score compared to placebo-treated controls. ivis.orgatlants.lv This suggests an enhancement of scar collagen remodeling. atlants.lv
Interactive Data Table: Effects of beta-Aminopropionitrile on Equine Tendon Explants
| Parameter | Observation | Reference |
| Collagen Synthesis | Significantly suppressed | nih.gov |
| Protein Production | Decreased | nih.gov |
| Collagen Type-III mRNA Expression | Reduced | nih.gov |
| Cell Morphology | Altered; large, round cells with eccentric nuclei | nih.gov |
| Matrix Consistency | Decreased density of collagen fibers | nih.gov |
Synergistic Effects with Controlled Exercise on Tendon Repair
The therapeutic application of this compound in tendon repair is often coupled with a structured and controlled exercise program. thehorse.comunesp.br The rationale behind this combination is that mechanical loading from exercise helps to guide the longitudinal alignment of the newly synthesized, un-cross-linked collagen fibers. atlants.lv Once the effects of the BAPN dissipate and lysyl oxidase activity resumes, the more organized collagen fibers can then be cross-linked, theoretically resulting in a stronger and more functionally sound repaired tendon. atlants.lv
A study involving Arabian horses with experimentally induced tendinitis found that the combination of intralesional this compound and controlled exercise resulted in a better collagen fibrillar alignment pattern in the healed area compared to treatment with BAPN and box rest alone. unesp.brresearchgate.net This was observed through both sonographic and histopathological examinations, indicating that controlled loading in conjunction with BAPN treatment improves scar remodeling and collagen maturation in the injured tendon. unesp.brresearchgate.net
Nervous System Research: Mechanistic Aspects of Neurotoxicity
Beyond its effects on connective tissue, beta-aminopropionitrile has been studied for its neurotoxic properties, providing insights into mechanisms of nerve damage.
Effects on Evoked Potential Conduction in Peripheral Nerves (e.g., Sciatic Nerve) and Spinal Cord
Research has demonstrated that this compound can have toxic effects on the nervous system. nih.gov In vivo and in vitro studies in rats have been conducted to evaluate the dose-dependent neurotoxicity of this compound. nih.gov When applied to a desheathed sciatic nerve, BAPN was found to irreversibly suppress the amplitude of the evoked nerve potential. nih.gov Nerve conduction velocity was also affected, though to a lesser extent. nih.gov
In studies involving the spinal cord, when the dura and arachnoid layers were opened and damaged, application of BAPN resulted in an increased latency and decreased amplitude of cortical somatosensory evoked potentials. nih.gov These findings indicate that beta-aminopropionitrile can impair neural conduction in both the peripheral and central nervous systems. nih.gov
Interactive Data Table: Neurotoxic Effects of this compound in Rats
| Nervous System Structure | Parameter Affected | Observation | Reference |
| Sciatic Nerve (desheathed) | Evoked Potential Amplitude | Irreversibly suppressed | nih.gov |
| Sciatic Nerve (desheathed) | Conduction Velocity | Reduced | nih.gov |
| Spinal Cord (dura/arachnoid opened) | Cortical Somatosensory Evoked Potential Latency | Increased | nih.gov |
| Spinal Cord (dura/arachnoid opened) | Cortical Somatosensory Evoked Potential Amplitude | Decreased | nih.gov |
Elucidation of Underlying Neurotoxic Mechanisms
The neurotoxic effects of beta-aminopropionitrile are thought to be related to its ability to induce degenerative changes in neurons. In vitro studies using neuronal cultures from rat embryos have shown that BAPN can cause progressive, dose-dependent degeneration of neurons. nih.gov At certain concentrations, neurons exhibited a loss of synapses and a thinning of neuronal prolongations. nih.gov Based on these morphological changes, it has been suggested that BAPN could serve as a model for studying neurodegeneration, similar to other neurotoxic compounds. nih.gov
Metabolic Research Models
Recent research has explored the role of lysyl oxidase and, by extension, its inhibitor beta-aminopropionitrile, in metabolic diseases, particularly obesity.
Extracellular matrix remodeling in adipose tissue is a key factor in the pathophysiology of obesity. nih.gov The enzyme lysyl oxidase (LOX) is the main isoenzyme expressed in human adipose tissue, and its expression is significantly upregulated in individuals with obesity. nih.gov In a study using a rat model of diet-induced obesity, treatment with beta-aminopropionitrile attenuated the increase in body weight and fat mass. nih.gov The inhibitor also shifted the adipocyte size towards smaller cells and reduced the collagen content in the adipose tissue. nih.gov
Furthermore, BAPN treatment improved several metabolic parameters, including ameliorating glucose and insulin (B600854) levels, decreasing the homeostasis model assessment (HOMA) index, and reducing plasma triglyceride levels. nih.gov In the white adipose tissue of obese animals, BAPN prevented the downregulation of adiponectin and glucose transporter 4 (GLUT4), both of which are crucial for glucose metabolism. nih.gov These findings suggest that inhibiting lysyl oxidase with beta-aminopropionitrile can mitigate some of the metabolic dysfunctions associated with obesity, highlighting its potential as a tool in metabolic research. nih.gov
Pulmonary System Research: Structural and Functional Changes in Lung Tissue
This compound's role as a lysyl oxidase inhibitor has significant consequences for the structure and function of lung tissue, owing to the importance of collagen and elastin for lung integrity and mechanics.
Studies in mice fed this compound showed an increase in the compliance of the respiratory system by an average of 3-15% compared to control animals. nih.gov This suggests that the lungs became more pliable. In growing rats treated with BAPN, lungs were found to be hypercompliant, with pressure-volume curves shifted upward and to the left. scispace.com
Structurally, BAPN induces significant alterations. In neonatal rats, BAPN administration led to a decrease in the total number of alveoli in the lung, while the average alveolar volume increased. capes.gov.brnih.gov One study noted that BAPN-treated animals had 40-56% fewer alveoli than control animals. scispace.com The treatment also affects the lung's connective tissues, with morphological changes observed in both collagen and elastic tissue. scispace.com Specifically, both the quality and quantity of elastin in the lung alveolar wall were affected. capes.gov.brnih.gov Research has also shown that BAPN can inhibit the synthesis of deoxyribonucleic acid (DNA) in the interstitial, endothelial, and Type II epithelial cells of the alveolar wall, which supports the hypothesis that a healthy elastin-collagen network is crucial for postnatal alveolar development. capes.gov.brnih.gov
| Parameter | Observed Effect | Reference |
|---|---|---|
| Respiratory System Compliance | Increased | nih.gov |
| Total Number of Alveoli | Decreased | capes.gov.br, scispace.com, nih.gov |
| Average Alveolar Volume | Increased | capes.gov.br, nih.gov |
| Elastin (Quality and Quantity) | Affected/Altered | capes.gov.br, nih.gov |
| Collagen | Morphological Changes | scispace.com |
| DNA Synthesis (in specific lung cells) | Inhibited | capes.gov.br, nih.gov |
Interactions with Cellular Processes and Extracellular Matrix Organization
Modulation of Extracellular Matrix Integrity and Composition
The primary mechanism through which beta-aminopropionitrile fumarate (B1241708) exerts its effects is by inhibiting the enzymatic function of lysyl oxidase. nih.govglpbio.com This inhibition prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in procollagen (B1174764) and tropoelastin, a critical initial step in the formation of stable intermolecular cross-links. nih.govplos.org The consequence of this action is a profound alteration of the structural integrity and composition of the extracellular matrix.
Research has demonstrated that treatment with BAPN leads to a significant reduction in the formation of mature, stable collagen fibers. researchgate.netresearchgate.net In vitro studies using osteoblasts have shown that while the quantity of collagen produced may not be significantly affected, the alignment and maturation of collagenous fibers are impaired. researchgate.netfigshare.com This results in a matrix with a higher proportion of soluble, non-cross-linked collagen. nih.gov For instance, studies on MC3T3-E1 cells revealed that BAPN treatment led to an inhibition of β- and γ-chain formation in collagen, which are indicative of cross-linking. researchgate.netfigshare.com Furthermore, a decrease in both divalent and trivalent collagen cross-links, such as dihydroxylysinonorleucine (DHLNL), hydroxylysinonorleucine (HLNL), and pyridinoline (B42742), has been observed. researchgate.netfigshare.com
In vivo studies corroborate these findings, showing that administration of BAPN in animal models leads to tissues with reduced connective tissue strength. nih.gov This is a direct result of the compromised collagen and elastin (B1584352) cross-linking. The resulting ECM is less organized and has altered mechanical properties. For example, in vitro experiments with osteoblasts cultured in the presence of BAPN-fumarate showed a shift towards higher D-spacing values in the collagen fibrils produced, indicating a change in their nanostructure. nih.govresearchgate.net
| Study Focus | Model System | Key Findings on ECM Modulation by BAPN | Reference |
|---|---|---|---|
| Collagen Cross-linking | MC3T3-E1 osteoblast-like cells | Inhibition of β- and γ-collagen chain formation; decreased divalent (DHLNL, HLNL) and trivalent (pyridinoline) cross-links. | researchgate.netfigshare.com |
| Collagen Morphology | Osteoblast cultures | Increased collagen D-spacing; impaired alignment and maturation of collagen fibers. | nih.govresearchgate.net |
| Connective Tissue Synthesis | Human subjects (urethral strictures) | Increased cold saline-extractable and acid-extractable collagen, indicating reduced cross-linking. | nih.gov |
| Cartilage Matrix | Bovine articular cartilage explants | Reversible inhibition of collagen cross-link formation, leading to a buildup of extractable collagen precursors. | nih.gov |
Role in Regulating Cell Migration and Invasion
The integrity and composition of the extracellular matrix are critical for directing cell migration and invasion, processes fundamental to development, wound healing, and cancer metastasis. By altering the ECM, beta-aminopropionitrile fumarate can significantly influence these cellular behaviors.
Numerous studies have shown that BAPN can inhibit cell migration and invasion. medchemexpress.comglpbio.com This effect is particularly evident in cancer cells. For example, in models of cervical and breast cancer, BAPN has been shown to reduce hypoxia-induced cell invasion and migration. medchemexpress.comresearchgate.netnih.gov The mechanism is thought to involve the disruption of the properly structured ECM that provides the necessary traction and pathways for migrating cells. plos.org In studies with human breast cancer cells (MDA-MB-231), BAPN administration reduced the frequency of metastases, suggesting that LOX activity is required for the extravasation and initial tissue colonization by circulating tumor cells. plos.orgnih.gov
| Cell Type | Experimental Context | Effect of BAPN on Migration/Invasion | Reference |
|---|---|---|---|
| Cervical cancer cells (HeLa, SiHa) | Hypoxia-induced invasion | Significantly reduced cell invasion and migration. | medchemexpress.comglpbio.comresearchgate.net |
| Breast cancer cells (MDA-MB-231) | Metastatic colonization in mice | Decreased the number of metastases. | plos.orgnih.gov |
| Tendon fibroblasts | In vitro migration assay | Inhibited fibroblast migration in a dose-dependent manner. | nih.govscispace.comosti.gov |
| Neuroblastoma cells (BE2C) | Transwell migration and invasion assay | Used as a LOX inhibitor to study cell migration and invasion. | sigmaaldrich.com |
Influence on Mechanotransduction and Tissue Stiffness
Mechanotransduction is the process by which cells sense and respond to mechanical stimuli from their environment, such as the stiffness of the extracellular matrix. These mechanical cues are translated into biochemical signals that regulate cell behavior. By inhibiting collagen and elastin cross-linking, this compound directly reduces tissue stiffness. nih.govbiorxiv.org
In vivo studies have demonstrated that BAPN treatment leads to a significant decrease in the stiffness of tissues like bone and aorta. nih.govnih.gov For example, in rats, BAPN treatment resulted in a 44% decrease in bone stiffness. nih.gov This alteration in the mechanical properties of the ECM has profound implications for cellular function. Cells sense the stiffness of their substrate through integrin-mediated adhesions, which in turn influences cytoskeletal tension and downstream signaling pathways. A less stiff matrix, as induced by BAPN, can alter cell shape, proliferation, and differentiation.
The prevention of joint stiffness has also been explored as a potential application of BAPN's ability to modulate tissue mechanics. nih.gov While BAPN treatment did not significantly alter passive muscle stiffness in a mouse model of muscular dystrophy, it highlights the tissue-specific effects of inhibiting collagen cross-linking. biorxiv.org The ability of BAPN to modify tissue stiffness is also being investigated in the context of creating more physiologically relevant in vitro models, for example, by inhibiting LOX activity to control the stiffness in organoid cultures. sigmaaldrich.com
| Tissue/Model | Key Findings on Stiffness and Mechanotransduction | Reference |
|---|---|---|
| Rat femora | 44% decrease in bone stiffness and a 47% increase in bone deformation to failure. | nih.gov |
| Mouse aorta | Compromised contractile properties of the aorta, indicating changes in mechanical integrity. | nih.gov |
| Dystrophic mouse muscle | No significant difference in passive stiffness with BAPN treatment. | biorxiv.org |
| Rat joints | Studied for the prevention and treatment of joint stiffness. | nih.gov |
| Mouse organoids | Used to study the requirement of LOX activity for inducing stiffness. | sigmaaldrich.com |
Cross-Talk with Growth Factors and Signaling Pathways (e.g., TGF-β)
The effects of this compound extend beyond the direct mechanical alteration of the ECM. There is significant cross-talk between the ECM and various signaling pathways that regulate cell function, with the Transforming Growth Factor-beta (TGF-β) pathway being a prominent example. nih.govwikipedia.org
The TGF-β signaling pathway is a potent inducer of ECM protein synthesis, including collagen, and also upregulates the expression of lysyl oxidase. taylorandfrancis.commdpi.com This creates a feedback loop where TGF-β promotes ECM deposition and stiffening, which in turn can further activate TGF-β signaling. By inhibiting LOX, BAPN can disrupt this fibrotic cycle.
Research has shown that in models of liver fibrosis, BAPN can decrease tissue stiffness by inhibiting collagen cross-linking. taylorandfrancis.com In vitro studies have demonstrated that BAPN can down-regulate the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation, which is often induced by TGF-β. glpbio.com For instance, in LX-2 cells (a human hepatic stellate cell line), BAPN significantly down-regulated the TGF-β-induced expression of LOXL2 and α-SMA. glpbio.com Furthermore, the process of epithelial-mesenchymal transition (EMT), which is crucial for cancer cell invasion and is often driven by TGF-β, can be inhibited by BAPN. researchgate.net Treatment of cervical cancer cells with BAPN blocked hypoxia-induced EMT and the associated changes in protein markers. medchemexpress.comresearchgate.net This suggests that the effects of BAPN on cell behavior are not solely due to mechanical changes in the ECM but also involve the modulation of key signaling pathways like TGF-β. dovepress.com
Research Applications and Broader Implications for Biomedical Science
Beta-Aminopropionitrile Fumarate (B1241708) as a Research Probe for Connective Tissue Dynamics
Beta-Aminopropionitrile fumarate is a pivotal chemical probe for investigating the complex dynamics of connective tissue. Its primary mechanism of action is the irreversible inhibition of lysyl oxidase, the enzyme essential for initiating the covalent cross-linking of collagen and elastin (B1584352). nih.govresearchgate.net This inhibition prevents the formation of stable, mature collagen fibrils and elastin fibers, which are critical for the mechanical strength and integrity of connective tissues.
Researchers utilize BAPN to study the consequences of impaired collagen cross-linking. In in-vitro studies using osteoblasts, treatment with BAPN fumarate leads to significant changes in the collagen matrix. For instance, a 0.25mM concentration of BAPN fumarate was shown to alter the morphology of collagen produced by osteoblasts, resulting in a shift toward higher D-spacing values in collagen fibrils. nih.govpurdue.edu This indicates a disruption in the normal, tightly packed arrangement of collagen molecules. Furthermore, BAPN treatment affects the ratio of mature to immature cross-links, specifically reducing the formation of mature hydroxylysylpyridinoline (HP) cross-links without significantly altering the presence of immature cross-links. nih.gov This demonstrates its utility in studying the process of collagen maturation.
Utility in Developing and Validating Disease Models for Fibrotic and Degenerative Conditions
The ability of BAPN to disrupt connective tissue homeostasis makes it an effective agent for inducing animal models of diseases characterized by altered ECM. These models are crucial for understanding disease mechanisms and for the preclinical evaluation of new therapeutic strategies.
Fibrotic Conditions: In research on fibrotic diseases, where excessive collagen deposition is a hallmark, BAPN is used to modulate the fibrotic response. For instance, in a hamster model of bleomycin-induced pulmonary fibrosis, administration of BAPN prevented excessive collagen accumulation, improved lung volume, and reduced mortality. nih.gov Similarly, in a mouse model of peritoneal fibrosis induced by carbon nanotubes, BAPN treatment reduced the thickness of fibrotic lesions and decreased collagen deposition. plos.org These studies highlight BAPN's role in creating models to test anti-fibrotic therapies.
Degenerative Conditions: BAPN is also instrumental in creating models for degenerative conditions. Lathyrism, a disease caused by ingestion of Lathyrus peas containing BAPN, is itself a model for connective tissue disorders, causing bone deformities and aortic aneurysms. wikipedia.orgtaylorandfrancis.com In a more controlled research setting, BAPN has been used to induce thoracic aortic dissections in mice, providing a valuable model for studying this life-threatening condition. medchemexpress.com Furthermore, it is used to study degenerative disc disease, as the health of the intervertebral disc is highly dependent on the integrity of its collagenous matrix. nih.gov
The table below summarizes representative animal models utilizing BAPN.
| Disease Model | Animal | Key Findings with BAPN Treatment | Reference |
| Pulmonary Fibrosis | Hamster | Prevented excess collagen accumulation, improved lung function, and reduced mortality. | nih.gov |
| Peritoneal Fibrosis | Mouse | Reduced thickness of fibrotic lesions and collagen deposition. | plos.org |
| Thoracic Aortic Dissection | Mouse | Induced thoracic aortic dissection, creating a model for the disease. | medchemexpress.com |
| Diet-Induced Obesity | Rat | Prevented significant weight gain and improved metabolic parameters. | nih.gov |
Contributions to Advanced Tissue Engineering Strategies
In the field of tissue engineering, which aims to create functional tissues and organs, BAPN serves as a unique tool to manipulate the assembly and mechanical properties of engineered constructs.
A significant challenge in cartilage repair is integrating the engineered tissue with the native cartilage. BAPN has been investigated as a way to enhance this integration. Research has shown that pre-treating native cartilage with BAPN can temporarily inhibit collagen cross-linking, leading to an accumulation of cross-link precursors. nih.gov Upon washout of BAPN and apposition with an engineered construct or another cartilage block, the subsequent maturation of these precursors can accelerate the formation of adhesive bonds and improve integrative repair. nih.gov This strategy essentially primes the tissue for enhanced bonding. Studies have demonstrated that BAPN treatment can increase the retention of a mechanically imposed shape in cartilage explants, a useful property for creating contoured grafts. nih.gov
The mechanical properties of engineered tissues are largely determined by the organization and cross-linking of their extracellular matrix. BAPN is used to precisely control this process. In cultures of osteoblasts (bone-forming cells), BAPN treatment impairs the alignment of collagen fibers and matrix maturation without affecting cell proliferation. researchgate.net This allows researchers to decouple matrix production from matrix maturation, providing a window to study how cross-linking specifically contributes to the tissue's mechanical integrity. By inhibiting LOX, BAPN prevents the bundling of collagen fibrils into larger, stronger fibers, which influences the shape and connectivity of cells within the matrix. researchgate.net This controlled inhibition is crucial for developing strategies to guide tissue formation and achieve desired mechanical characteristics in engineered constructs.
Investigative Tool for Anti-Metastatic Potential in Cancer Research
Recent cancer research has identified the lysyl oxidase enzyme as a key player in tumor progression and metastasis. nih.gov LOX is often upregulated in invasive cancer cells and contributes to creating a tumor microenvironment that is conducive to cell migration and invasion. medchemexpress.comnih.gov By stabilizing the ECM through collagen cross-linking, LOX can increase tissue stiffness, a factor known to promote cancer cell motility.
As a specific LOX inhibitor, BAPN is a critical research tool for exploring the anti-metastatic potential of targeting this enzyme. nih.gov Studies have shown that inhibiting LOX with BAPN can block angiogenesis (the formation of new blood vessels) stimulated by growth factors like VEGF and bFGF in human umbilical vein endothelial cells (HUVECs). nih.gov BAPN has also been found to reduce the migration of these endothelial cells. nih.gov In cervical carcinoma cell models, BAPN effectively prevents hypoxia-induced epithelial-mesenchymal transition (EMT), a key process in metastasis, and inhibits cell invasion and migration. medchemexpress.com These findings suggest that inhibiting LOX could be a viable therapeutic strategy to impede tumor angiogenesis and metastasis.
Providing Insights into Fundamental Wound Healing Mechanisms and Scar Formation
The process of wound healing involves a highly orchestrated series of events, including inflammation, cell proliferation, and matrix deposition and remodeling. The final appearance and function of the healed tissue are largely dependent on the quantity and quality of the newly synthesized collagen.
BAPN is used experimentally to study the role of collagen cross-linking in both normal and pathological wound healing, such as excessive scar formation. mdpi.com By applying BAPN topically to skin incisions in rats, researchers have observed a significant reduction in the breaking strength of the wound, which directly correlates with an increase in the amount of soluble, un-cross-linked collagen. nih.govnih.gov This demonstrates the critical importance of cross-linking for imparting strength to healing tissue.
This tool also helps in understanding scar tissue. Mature scars often feature dense, parallel bundles of collagen, unlike the basket-weave organization of normal skin. uva.nl By inhibiting the cross-linking process with BAPN, researchers can investigate how this fundamental step influences collagen organization and the ultimate development of scar tissue. This knowledge is crucial for developing therapies aimed at reducing scar formation and improving the quality of wound repair. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for Beta Aminopropionitrile Fumarate
Refined Mechanistic Studies of Lysyl Oxidase and Isoenzyme Inhibition
Beta-aminopropionitrile is recognized as a specific, irreversible inhibitor of the lysyl oxidase family of enzymes. nih.govmedchemexpress.com It acts by targeting the active site of LOX and its isoenzymes (LOXL). nih.govmedchemexpress.comglpbio.com The primary mechanism of inhibition involves the formation of a covalent bond with the enzyme, effectively inactivating it. mdpi.comencyclopedia.pub This prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352), a critical step for the formation of stable cross-links that provide tensile strength and elasticity to connective tissues. mdpi.comresearchgate.net
While BAPN has been widely described as a non-specific LOX inhibitor, affecting multiple isoenzymes, recent research has begun to probe the nuances of its interaction with different LOX family members. mdpi.comencyclopedia.pubnih.gov There is evidence suggesting that BAPN may not inhibit all isoenzymes equally. For instance, one report indicated that BAPN effectively inhibits LOXL2 in vitro, but not LOX itself, highlighting the need for more detailed comparative studies across the entire LOX family. nih.gov
Future research is focused on elucidating these isoenzyme-specific inhibitory profiles. Understanding the differential inhibition of LOX, LOXL1, LOXL2, LOXL3, and LOXL4 is crucial, as these isoenzymes exhibit distinct expression patterns and substrate specificities, and play varied roles in both normal physiology and disease. Refined mechanistic studies will likely involve advanced biochemical and structural biology techniques to map the precise interactions between BAPN and each isoenzyme's active site. This deeper understanding will not only refine the use of BAPN as a research tool but also inform the development of next-generation, isoenzyme-selective inhibitors for therapeutic applications.
Development of Advanced and Targeted Animal Models
The use of BAPN to induce connective tissue disorders in animals, a condition known as lathyrism, has been a cornerstone of ECM research. mdpi.comnih.gov These models are critical for investigating the pathogenesis of diseases characterized by ECM disruption, such as aortic aneurysms and dissections (AAD). nih.govnih.gov
Researchers are actively developing more advanced and targeted animal models using BAPN to better recapitulate specific human pathologies. Key parameters being optimized include the BAPN administration protocol, as well as the age, sex, and genetic background of the animal. nih.gov For example, studies have shown that administering BAPN to young mice (3-4 weeks old) during the phase of active ECM maturation is particularly effective at inducing AAD, mimicking certain aspects of connective tissue disorders that manifest early in life. nih.gov
Current research often combines BAPN administration with other factors to create more robust disease models. The co-administration of angiotensin II, a potent vasoconstrictor and inflammatory mediator, with BAPN has been shown to promote the formation of AAD in mice. nih.gov Furthermore, investigations into different mouse strains, such as C57BL/6J and C57BL/6N, are helping to delineate the genetic factors that influence susceptibility to BAPN-induced pathologies. nih.gov These refined models are indispensable for studying disease mechanisms and for the preclinical evaluation of potential therapies for conditions like Marfan syndrome and other aortopathies. nih.govoup.com
| Model Parameter | Finding/Observation | Research Context |
| Animal Species | Rats, Mice (C57BL/6), Turkeys | Lathyrism, Aortic Aneurysm, Aortic Dissection nih.govnih.gov |
| Age of Administration | Young mice (3-4 weeks) show high susceptibility to AAD. | Mimicking developmental defects in connective tissue diseases. nih.gov |
| Combined Factors | Angiotensin II infusion promotes AAD formation. | Creating more severe and consistent disease models. nih.gov |
| Pathology Induced | Thoracic aortic dissection, aortic aneurysms, skin fragility. | Studying mechanisms of ECM failure. medchemexpress.comnih.gov |
This table summarizes key parameters and findings in the development of animal models using beta-Aminopropionitrile.
Integration with Multi-Omics Approaches for Holistic Understanding of Biological Effects
To move beyond the singular focus on LOX inhibition and understand the broader biological consequences of BAPN, researchers are increasingly integrating multi-omics approaches. nih.govnih.govmdpi.com These technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, system-wide view of the molecular changes induced by BAPN. nih.govnih.gov
Transcriptomics: RNA-sequencing studies on BAPN-treated tissues are revealing complex changes in gene expression. For example, in a mouse model of BAPN-induced thoracic aortic dissection, transcriptomic analysis helped identify the upregulation of genes related to inflammation and ECM degradation, such as interleukins (IL-1β, IL-6) and matrix metalloproteinases (MMP-9), alongside the intended downregulation of ECM synthesis genes like lysyl oxidase (LOX) and collagen (Col1a2). nih.gov However, in other contexts, such as in cultured osteoblasts, BAPN treatment did not significantly alter the gene expression of LOX or type I collagen, suggesting the primary effects were on protein function and matrix structure rather than gene regulation. nih.gov
Proteomics: Proteomic analyses are being used to identify and quantify changes in the protein landscape of the ECM following BAPN treatment. Advanced mass spectrometry-based techniques have enabled the identification of specific protein fragments generated during ECM degradation in aortic aneurysm models, implicating proteins like periostin, thrombospondin 2, and fibronectin. thermofisher.com This approach helps to pinpoint the downstream consequences of impaired collagen cross-linking and identify other key protein players in tissue remodeling. thermofisher.com
Metabolomics: The study of metabolites offers another layer of insight. In a mouse model of Marfan syndrome and a BAPN-induced aneurysm model, metabolomic approaches identified an upregulation of the hexosamine biosynthetic pathway (HBP). oup.com This finding links ECM disruption to cellular metabolic dysfunction and the activation of the integrated stress response, opening new avenues for therapeutic intervention. oup.com
The integration of these multi-omics datasets provides a powerful framework for constructing a holistic view of BAPN's effects, revealing interconnected pathways in inflammation, cell stress, and metabolism that are perturbed by the disruption of ECM integrity. nih.govtechscience.com
Exploration of Differential Tissue Responses and Specificity of Action
A significant and emerging area of BAPN research is the exploration of how different tissues and even different regions within the same tissue respond to LOX inhibition. The systemic administration of BAPN does not produce a uniform effect throughout the body, and these differential responses provide valuable clues about tissue-specific biology and disease mechanisms.
A compelling example is the distinct pathologies observed in the thoracic aorta of mice treated with BAPN. nih.govahajournals.org Studies have shown that BAPN-induced aortic rupture predominantly originates in the descending thoracic aorta. nih.gov In contrast, mice that survive long-term BAPN administration consistently develop profound dilatation in the ascending aorta, while the descending region shows more varied changes, including dissections and remodeling. nih.gov RNA sequencing of these regions before overt pathology did not show major differences in markers for smooth muscle cells or ECM components, suggesting that biomechanical forces or other local factors may play a crucial role in the differential response. nih.gov
The effects of BAPN also vary significantly between different types of connective tissue:
Bone: In osteoblast cultures, BAPN treatment impairs the maturation of the collagen matrix, leading to an increase in collagen D-spacing and a decrease in mature, trivalent cross-links without necessarily affecting collagen production or the expression of the LOX gene itself. nih.govresearchgate.net In animal models, BAPN-induced reduction in bone collagen cross-linking was found to increase the number of bone surface osteoblasts, indicating that the quality of the ECM directly influences bone cell differentiation and activity. nih.gov
Adipose Tissue: In diet-induced obese rats, BAPN administration has been shown to reduce adipose tissue fibrosis and improve metabolic parameters. nih.gov This suggests a role for LOX-mediated collagen cross-linking in the pathological expansion and dysfunction of adipose tissue in obesity. nih.gov
Skin and Granuloma Tissue: Studies have demonstrated that topically applied BAPN can penetrate underlying tissues and inhibit collagen cross-linking, affecting the properties of dermal scar tissue and experimentally induced granulomas. nih.govnih.gov
These findings underscore that the consequences of LOX inhibition are highly context-dependent, influenced by the unique cellular composition, mechanical environment, and metabolic state of each tissue.
| Tissue | Observed Effect of BAPN | Implication |
| Ascending Thoracic Aorta | Profound dilatation. nih.gov | High susceptibility to aneurysmal changes. |
| Descending Thoracic Aorta | Prone to dissection and rupture. nih.gov | Regional differences in aortic wall vulnerability. |
| Bone | Increased collagen D-spacing, decreased mature cross-links, altered osteoblast activity. nih.govnih.gov | ECM cross-linking is critical for bone quality and regulates cell behavior. |
| Adipose Tissue | Reduced fibrosis, improved metabolic profile in obese models. nih.gov | LOX is a potential target for obesity-related fibrosis and metabolic dysfunction. |
| Dermal Tissue | Increased extractable collagen, reduced breaking strength of scars. nih.gov | Potential for modulating scar formation. |
This table illustrates the differential responses of various tissues to beta-Aminopropionitrile-induced lysyl oxidase inhibition.
Role in Investigating Pathogenesis of Inherited Connective Tissue Disorders
BAPN serves as an invaluable pharmacological tool for modeling and investigating inherited connective tissue disorders where ECM integrity is compromised. nih.gov While these diseases stem from genetic mutations, BAPN-induced lathyrism can phenocopy many of their key characteristics, allowing researchers to study disease mechanisms in a controlled manner.
Marfan Syndrome (MFS): MFS is caused by mutations in the FBN1 gene, leading to defective fibrillin-1 and subsequent problems in the ECM, most critically, thoracic aortic aneurysms. oup.com Animal models using BAPN are employed to study the biomechanical and cellular pathways that lead to aortic dilatation and rupture, which are hallmarks of MFS. nih.gov For example, a BAPN-induced TAAD model was used alongside a genetic mouse model of MFS to demonstrate that the hexosamine biosynthetic pathway is a common pathogenic driver, linking ECM disruption to metabolic stress in both genetic and non-genetic forms of aortopathy. oup.com
Ehlers-Danlos Syndromes (EDS): EDS are a group of disorders characterized by joint hypermobility, skin hyperextensibility, and tissue fragility, often caused by defects in collagens (e.g., collagen V in classical EDS, collagen III in vascular EDS) or collagen-processing enzymes. nih.govdntb.gov.uanih.gov The molecular basis for the most common type, hypermobile EDS (hEDS), remains unknown. nih.govehlers-danlos.com BAPN models, by directly inhibiting collagen cross-linking—a fundamental process in ECM assembly—help researchers dissect the consequences of weakened collagen networks. researchgate.net This allows for the study of downstream cellular responses, such as altered cell-matrix interactions and wound healing, which are central to the pathology of various EDS types. nih.gov By creating a state of "functional" collagen deficiency, BAPN helps elucidate how the mechanical failure of the ECM might trigger the complex, multi-systemic symptoms seen in patients.
Future studies will continue to use BAPN to bridge the gap between a primary genetic defect and the resulting clinical phenotype. By inducing specific ECM defects, researchers can investigate compensatory mechanisms, inflammatory responses, and signaling pathway dysregulation, providing critical insights into the pathogenesis of these complex inherited disorders.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for administering BAPN in rodent models to study collagen/elastin cross-linking inhibition?
- Methodological Answer : BAPN is typically administered via oral gavage or intraperitoneal injection. A common dosage range is 50–100 mg/kg/day for rodents, adjusted based on study duration and target tissue (e.g., aorta, bone, or tendon). For example:
- In aortic studies, 100 mg/kg/day for 9 weeks induced aortic wall degeneration and atheromatosis in rats .
- In bone mechanics research, similar doses reduced collagen cross-linking, leading to decreased bone stiffness .
- Key Considerations : Monitor body weight, organ toxicity, and tissue-specific biomarkers (e.g., lysyl oxidase activity, hydroxyproline content). Use sham controls to isolate BAPN-specific effects.
Q. How does BAPN inhibit lysyl oxidase (LOX), and what biochemical assays confirm its activity?
- Methodological Answer : BAPN irreversibly inhibits LOX by binding to its copper cofactor, disrupting collagen/elastin cross-linking. Confirmatory assays include:
- Hydroxyproline Quantification : Reduced hydroxyproline levels in tissues indicate impaired collagen maturation .
- LOX Activity Assays : Direct measurement via fluorometric or spectrophotometric methods using lysine-rich substrates (e.g., elastin or recombinant tropoelastin) .
Q. What are the most widely used animal models for studying BAPN-induced aortic pathology?
- Answer : Rats and mice are primary models. Key outcomes include aortic dissection, medial degeneration, and atheroma formation. For example:
- Chronic BAPN administration (1 g/kg/day for 9 weeks) in rats caused aortic wall degradation, exacerbated by hyperlipidemic diets .
- Mice treated with BAPN (dosage varies) develop histopathological changes resembling human aortic dissection .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on BAPN efficacy across studies (e.g., lifespan extension vs. lack of therapeutic benefit)?
- Methodological Answer : Contextualize results using these strategies:
- Dose-Dependent Effects : Lifespan extension in mice occurred at lower doses (passing the 900-day rule) , while higher doses in tendon studies showed toxicity or inefficacy .
- Model-Specific Factors : Genetic background (e.g., hypomorphic mTOR strains) or comorbidities (e.g., hyperlipidemia) influence outcomes .
- Publication Bias : Negative results (e.g., failed tendon repair trials) may be underreported .
Q. What experimental designs are optimal for studying BAPN in combination therapies (e.g., with HCG or mechanical interventions)?
- Answer : Use factorial designs to isolate synergistic effects. Example from penile development studies:
- Rats were divided into seven groups, including BAPN + HCG + vacuum erection device (VED). Outcomes (tunica albuginea remodeling) were assessed via histology and tensile testing .
- Statistical Power : Ensure adequate sample size (e.g., n ≥ 6/group) and include interaction terms in ANOVA models.
Q. How can researchers optimize BAPN formulations for tissue repair (e.g., bone or tendon) while minimizing off-target effects?
- Answer :
- Localized Delivery : Topical BAPN base reduced peritendinous adhesions in chickens without systemic toxicity .
- Combination Scaffolds : BAPN-anorganic bone composites enhanced osteogenesis in rabbit alveolar defects .
- Dose Titration : Pilot studies with gradient concentrations (e.g., 10–200 mg/kg) identify the therapeutic window.
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing BAPN-induced changes in biomechanical properties?
- Answer :
- Parametric Tests : Use t-tests or ANOVA for normally distributed data (e.g., Young’s modulus, ultimate tensile strength) .
- Non-Parametric Alternatives : Wilcoxon tests for skewed data (common in small-sample studies).
- Reporting Standards : Follow journal guidelines (e.g., define symbols, use metric units, justify significant figures) .
Q. How should researchers address confounding variables in chronic BAPN studies (e.g., diet-induced metabolic changes)?
- Answer :
- Stratified Randomization : Assign animals to cohorts based on baseline metabolic profiles.
- Covariate Adjustment : Include diet, weight, and age as covariates in regression models .
- Blinding : Ensure outcome assessors are blinded to treatment groups to reduce bias.
Tables for Reference
Table 1 : BAPN Dosages and Outcomes in Selected Studies
*Dosage optimized per compound cohort in DrugAge database .
Table 2 : Key Biomarkers for BAPN Studies
| Biomarker | Assay Method | Tissue | Significance |
|---|---|---|---|
| Hydroxyproline | Colorimetric assay | Bone, tendon | Collagen cross-linking status |
| Lysyl oxidase activity | Fluorometric assay | Aorta, serum | Direct inhibitor efficacy |
| Cholesterol deposition | Histology/ELISA | Aortic wall | Atheroma progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
